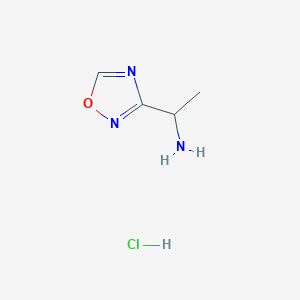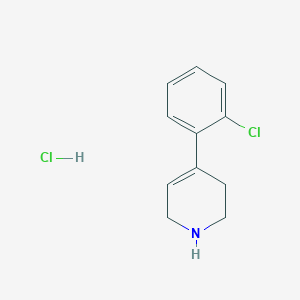![molecular formula C13H22ClNO2 B1430029 (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1443931-88-1](/img/structure/B1430029.png)
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
描述
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a beta-adrenergic receptor agonist, which means that it interacts with the beta-adrenergic receptors in the body and activates them. In
作用机制
The mechanism of action of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with the beta-adrenergic receptors in the body. These receptors are located in several tissues, including the heart, lungs, and blood vessels. When ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride binds to these receptors, it activates them and leads to several physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride are primarily due to its activation of the beta-adrenergic receptors in the body. These effects include increased heart rate, increased blood pressure, and bronchodilation. In addition, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride in lab experiments include its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research on ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride. One potential direction is the development of more potent and selective beta-adrenergic receptor agonists. Another direction is the investigation of the anti-inflammatory properties of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride should be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has potential applications in the field of pharmacology. Its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
科学研究应用
((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been found to be a potent beta-adrenergic receptor agonist, which means that it can be used to activate beta-adrenergic receptors in the body. This activation can lead to several physiological effects, including increased heart rate, increased blood pressure, and bronchodilation.
属性
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBQULKGQBSMF-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



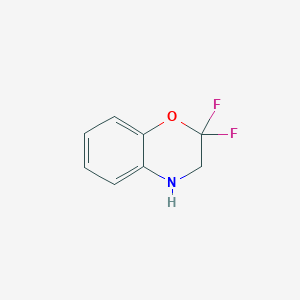
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
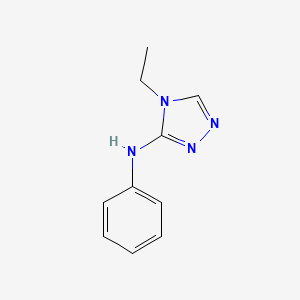
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1429953.png)
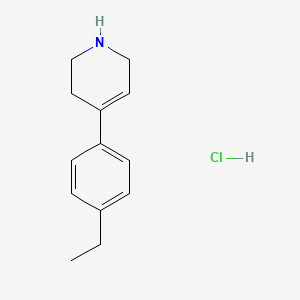
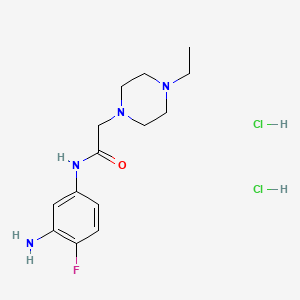
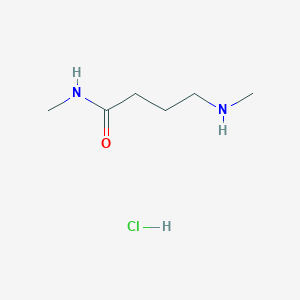
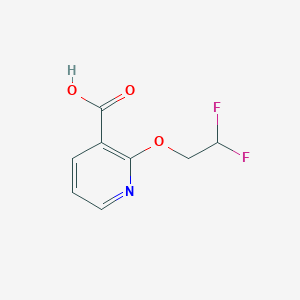
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
